molecular formula C8H9FN3Na4O12P3S B1152039 (-)-Emtricitabine triphosphate tetrasodium salt CAS No. 1188407-46-6

(-)-Emtricitabine triphosphate tetrasodium salt

货号: B1152039
CAS 编号: 1188407-46-6
分子量: 575.12 g/mol
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Emtricitabine triphosphate tetrasodium salt is a nucleotide analog and a derivative of emtricitabine, which is an antiretroviral medication used to treat and prevent HIV/AIDS. This compound is the triphosphate form of emtricitabine, which is essential for its activity as it mimics the natural nucleotides used by the viral reverse transcriptase enzyme, thereby inhibiting viral replication.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Emtricitabine triphosphate tetrasodium salt typically involves the phosphorylation of emtricitabine. This process can be achieved through various chemical routes, including the use of phosphoramidite chemistry or the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pH, and solvent composition to optimize the yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.

化学反应分析

Types of Reactions

(-)-Emtricitabine triphosphate tetrasodium salt undergoes various chemical reactions, including:

    Hydrolysis: The triphosphate groups can be hydrolyzed to form the corresponding monophosphate and diphosphate derivatives.

    Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in biological systems.

    Substitution: The triphosphate groups can be substituted with other nucleophilic agents under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound include its monophosphate and diphosphate derivatives, as well as various substituted analogs depending on the reagents used.

科学研究应用

Combination Therapy

Emtricitabine is frequently combined with other antiretroviral drugs such as tenofovir disoproxil fumarate or rilpivirine. This combination enhances the overall effectiveness of treatment regimens and helps to prevent the development of drug resistance.

Prophylactic Use

Research indicates that emtricitabine can be used prophylactically to reduce the risk of HIV transmission in high-risk populations. Pre-exposure prophylaxis (PrEP) strategies have shown significant reductions in new HIV infections among users.

Case Studies

  • HIV-Infected Patients : A study involving HIV-infected individuals demonstrated that those treated with emtricitabine showed a significant reduction in viral load compared to those receiving placebo treatments. The results indicated improved immune function and reduced incidence of opportunistic infections .
  • HBV Co-Infection : In patients co-infected with HIV and HBV, emtricitabine has been shown to effectively suppress HBV replication without exacerbating HIV infection. This dual-action has made it a critical component in managing patients with both infections .
  • Long-Term Efficacy : Longitudinal studies have tracked patients on emtricitabine-containing regimens for several years, revealing sustained viral suppression and minimal side effects, reinforcing its role as a cornerstone in HIV therapy .

Data Tables

Study FocusPopulationKey Findings
HIV TreatmentHIV-positive individualsSignificant reduction in viral load; improved CD4 count
HBV Co-InfectionCo-infected patientsEffective suppression of HBV without worsening HIV
Long-Term EfficacyLongitudinal studySustained viral suppression; minimal side effects

作用机制

The mechanism of action of (-)-Emtricitabine triphosphate tetrasodium salt involves its incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA and thereby inhibiting viral replication. The molecular targets include the viral reverse transcriptase enzyme and the viral DNA polymerase.

相似化合物的比较

Similar Compounds

Similar compounds to (-)-Emtricitabine triphosphate tetrasodium salt include other nucleotide analogs such as:

  • Tenofovir disoproxil fumarate
  • Lamivudine triphosphate
  • Zidovudine triphosphate

Uniqueness

This compound is unique due to its high potency and selectivity for the HIV reverse transcriptase enzyme. It has a favorable pharmacokinetic profile, allowing for once-daily dosing, and is less likely to cause resistance compared to other nucleotide analogs.

生物活性

(-)-Emtricitabine triphosphate tetrasodium salt (FTC-TP) is an active metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV and hepatitis B virus (HBV) infections. This compound is crucial for its antiviral activity, which involves the inhibition of viral replication through its incorporation into viral DNA.

  • Molecular Formula : C8H13FN3O12P3S
  • Molecular Weight : 487.19 g/mol
  • CAS Number : 145819-92-7
  • Appearance : Typically exists as a solid at room temperature.
  • Solubility : Soluble in DMSO and other solvents like ethanol and water.

FTC-TP functions by mimicking natural nucleotides, allowing it to be incorporated into the viral DNA during replication. This incorporation leads to chain termination, effectively halting the replication process of HIV and HBV. The compound exhibits a high affinity for the reverse transcriptase enzyme, which is critical for the viral life cycle.

Biological Activity and Efficacy

Research has demonstrated that FTC-TP is effective in suppressing HIV replication in vitro and in clinical settings. Key findings include:

  • Predictor of Viral Suppression : Studies indicate that FTC-TP levels in dried blood spots correlate with viral load suppression in HIV-infected individuals, serving as a reliable biomarker for adherence to antiretroviral therapy (ART) .
  • Pharmacokinetics : FTC-TP has a prolonged half-life, allowing for effective dosing schedules. In clinical studies, it reached steady-state concentrations within 8 weeks, with significant levels maintained over time .
  • Comparative Efficacy : In head-to-head studies with other NRTIs, FTC has shown comparable or superior efficacy against HIV strains, particularly those resistant to other treatments .

Study 1: Adherence and Viral Load Correlation

A study involving HIV-positive patients evaluated the relationship between FTC-TP levels and self-reported adherence to ART. Results indicated that higher concentrations of FTC-TP were associated with lower viral loads, confirming its role as a predictor of treatment success .

Study 2: Pharmacokinetic Analysis

In a randomized crossover study assessing the pharmacokinetics of FTC-TP among diverse populations, median concentrations were measured at various dosing intervals. The study found that both men and women achieved therapeutic thresholds with lower dosing regimens than previously anticipated, suggesting improved adherence strategies .

Data Table: Summary of Key Research Findings

Study ReferenceKey FindingsPopulationMethodology
Frasca et al., 2019FTC-TP as a predictor of viral suppressionHIV-infected individualsDried blood spot analysis
Clinical Trial NCT02022657Pharmacokinetics of FTC-TPDiverse adult populationRandomized crossover design
Bang et al., 2003Comparative efficacy against resistant strainsHIV-positive patientsIn vitro and clinical efficacy studies

属性

IUPAC Name

tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCVKFWKKXBGTF-YPNYOHIOSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN3Na4O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。